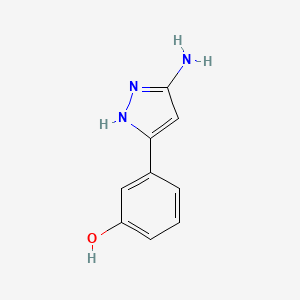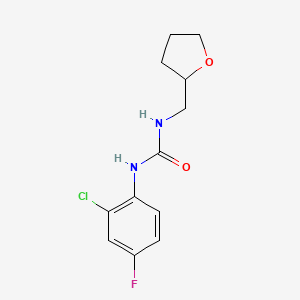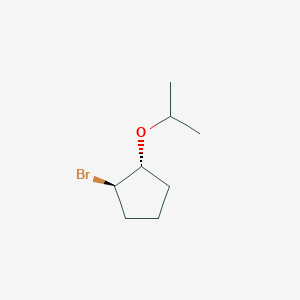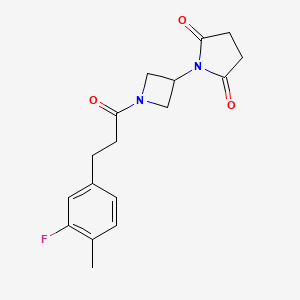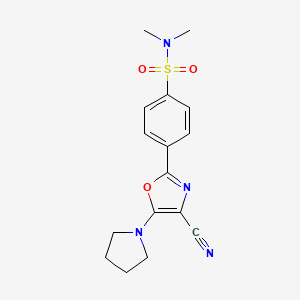
4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly discussed in the provided papers, we can infer from the related structures and activities of similar compounds that it may possess interesting chemical and biological properties worth investigating.
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in the provided papers, often involves the condensation of different chemical moieties. For example, the synthesis of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . This suggests that the synthesis of this compound might also involve a condensation reaction, possibly between a cyano-oxazole derivative and a dimethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of compounds within this class can be characterized using various spectroscopic techniques. The paper on PY4DA reports the use of FTIR, 1HNMR, and UV-Visible spectroscopy, complemented by computational methods such as Density Functional Theory (DFT) . These techniques could similarly be applied to analyze the molecular structure of this compound, providing insights into its electronic configuration and chemical behavior.
Chemical Reactions Analysis
The reactivity of such compounds can be complex and is often influenced by the functional groups present in the molecule. For instance, the presence of a pyrrolidinyl group in 4-N-pyrrolidinylazobenzene was associated with its transformation in BHK cells, although it did not show carcinogenicity in rats . This indicates that the pyrrolidinyl group in our compound of interest may also play a significant role in its chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using computational tools such as Swiss ADME. For PY4DA, these properties were calculated to assess its potential as a drug candidate . Similarly, the ADMET profile of this compound could be predicted to evaluate its pharmacokinetic properties and its suitability for further drug development.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Researchers have developed methods to synthesize novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These compounds were evaluated for antibacterial and antifungal properties, showing promising results against both Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Anticancer Activity
Derivatives synthesized from the base compound have shown significant in vitro anticancer activity. For example, novel indenopyridine derivatives have been evaluated against the breast cancer cell line MCF7, with some compounds exhibiting higher potency than the reference drug, Doxorubicin (Ghorab & Al-Said, 2012).
Enaminone-Based Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds containing sulfonamide moiety, designed to comply with pharmacophore features acting as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggested some synthesized compounds as suitable COX-2 inhibitors (Hassan, 2014).
Nonlinear Optical (NLO) and Molecular Docking Studies
The compound and its derivatives have been part of studies involving experimental and computational chemistry to evaluate their NLO properties and molecular docking analyses, showing potential for anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Antifungal Agents
A series of novel derivatives have been synthesized and evaluated for their antifungal activity, showing potential as lead compounds for further optimization and development. The in vitro antifungal activity, docking study, and ADMET prediction revealed these compounds have promising antifungal activity (Sangshetti et al., 2014).
Corrosion Inhibition
Piperidine derivatives, including compounds with similar structural features, have been investigated for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations supporting their efficacy (Kaya et al., 2016).
Propriétés
IUPAC Name |
4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19(2)24(21,22)13-7-5-12(6-8-13)15-18-14(11-17)16(23-15)20-9-3-4-10-20/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWLBWFJUGMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

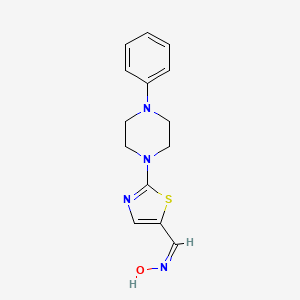
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/no-structure.png)
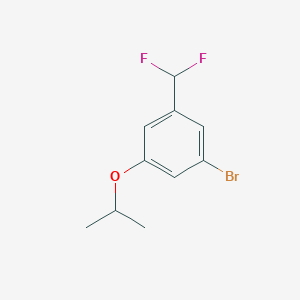

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)
![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)
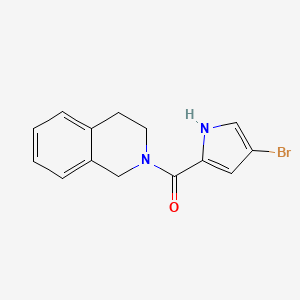
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)
![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)
